molecular formula C18H27NO6 B5148879 4-[4-(2,5-dimethylphenoxy)butyl]morpholine oxalate

4-[4-(2,5-dimethylphenoxy)butyl]morpholine oxalate

Cat. No.: B5148879
M. Wt: 353.4 g/mol
InChI Key: CZHPGIDWZLGUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2,5-dimethylphenoxy)butyl]morpholine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties that make it an ideal candidate for use in a wide range of experiments. In

Mechanism of Action

The mechanism of action of 4-[4-(2,5-dimethylphenoxy)butyl]morpholine oxalate involves its ability to modulate the activity of ion channels and G protein-coupled receptors. Specifically, it has been found to enhance the activity of L-type calcium channels and inhibit the activity of N-type calcium channels. It has also been found to activate the G protein-coupled receptor GPR55 and inhibit the activity of the G protein-coupled receptor CB1.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are varied and depend on the specific experimental conditions. In general, this compound has been found to modulate calcium signaling, neurotransmitter release, and synaptic plasticity. It has also been found to have neuroprotective effects and to modulate pain perception.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[4-(2,5-dimethylphenoxy)butyl]morpholine oxalate in lab experiments is its ability to selectively modulate specific ion channels and G protein-coupled receptors. This allows for more precise and targeted experiments. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in experiments.

Future Directions

There are many future directions for research involving 4-[4-(2,5-dimethylphenoxy)butyl]morpholine oxalate. One area of interest is its potential use in the treatment of neurological disorders, such as Parkinson's disease and epilepsy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis method of 4-[4-(2,5-dimethylphenoxy)butyl]morpholine oxalate involves the reaction of 2,5-dimethylphenol and 1-bromo-4-(4-morpholinyl)butane in the presence of a base and a solvent. The resulting product is then treated with oxalic acid to yield the oxalate salt of 4-[4-(2,5-dimethylphenoxy)butyl]morpholine.

Scientific Research Applications

4-[4-(2,5-dimethylphenoxy)butyl]morpholine oxalate has been used in a variety of scientific research applications. It has been found to be effective in the study of ion channels, particularly those involved in the regulation of calcium. It has also been used in the study of G protein-coupled receptors and their downstream signaling pathways. Additionally, this compound has been used in the study of the effects of various drugs on the central nervous system.

Properties

IUPAC Name

4-[4-(2,5-dimethylphenoxy)butyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.C2H2O4/c1-14-5-6-15(2)16(13-14)19-10-4-3-7-17-8-11-18-12-9-17;3-1(4)2(5)6/h5-6,13H,3-4,7-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHPGIDWZLGUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCCN2CCOCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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